(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Overview
Description
The compound (2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a synthetic organic molecule characterized by the presence of a thiadiazole ring, a phenyl group, and a butylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution, where a butylthiol reacts with a suitable leaving group on the thiadiazole ring.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with cinnamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to a single bond using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Halogenated or nitro-substituted thiadiazoles.
Scientific Research Applications
(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Chemical Biology: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide: can be compared with similar compounds such as:
Dichloroaniline: An aniline derivative with chlorine substituents, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
The uniqueness of This compound lies in its combination of a thiadiazole ring with a butylsulfanyl group and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-2-3-11-20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3,(H,16,17,19)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFCXOBUANBSJY-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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